4-Bromo-1-methylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-8-4-2-3-5-9(8)10(11)6-12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDMPRODBWENBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C2=CC=CC=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346613 | |

| Record name | 4-Bromo-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104704-40-7 | |

| Record name | 4-Bromo-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-1-methylisoquinoline CAS number and properties

An In-depth Technical Guide to 4-Bromo-1-methylisoquinoline for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. Isoquinoline and its derivatives form the structural core of numerous natural products and pharmacologically active molecules, making them privileged scaffolds in drug discovery. This document details the compound's core properties, proposes a robust synthetic pathway, and explores its chemical reactivity, with a focus on its application as a versatile intermediate for the synthesis of complex molecular architectures. Safety protocols, handling procedures, and analytical characterization are also discussed to provide a complete resource for laboratory professionals.

Compound Identification and Core Properties

This compound is a halogenated derivative of 1-methylisoquinoline. The introduction of a bromine atom at the C4 position provides a key functional handle for synthetic diversification, primarily through transition-metal-catalyzed cross-coupling reactions.

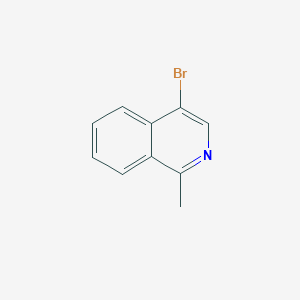

Caption: Chemical structure of this compound.

Table 1: Core Compound Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 104704-40-7 | [1][2][3] |

| Molecular Formula | C₁₀H₈BrN | [1][2] |

| Molecular Weight | 222.08 g/mol | |

| Exact Mass | 220.98401 Da | [1] |

| Synonyms | 4-Bromo-1-methyl-isoquinoline |[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various solvents and reaction conditions, as well as for developing purification and analytical methods. The data currently available for this compound are based on computational predictions.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source(s) |

|---|---|---|

| Boiling Point | 304.4 ± 22.0 °C | [1] |

| Density | 1.488 ± 0.06 g/cm³ | [1] |

| XLogP3 | 3.2 | [1] |

| Topological Polar Surface Area | 12.9 Ų |[1] |

Synthesis and Purification

Caption: Proposed workflow for the synthesis of this compound.

Proposed Experimental Protocol: Synthesis

Rationale: The electron-rich nature of the isoquinoline ring system makes it susceptible to electrophilic substitution. In strongly acidic media, the nitrogen atom is protonated, deactivating the heterocyclic ring and directing substitution to the benzene ring, primarily at the C5 and C8 positions. However, direct bromination of the neutral isoquinoline with bromine in a high-boiling solvent like nitrobenzene is known to favor substitution at the C4 position[4]. This precedent suggests a similar regioselectivity for the 1-methyl derivative. N-Bromosuccinimide (NBS) in sulfuric acid is also a well-established method for the regioselective bromination of isoquinolines at the C5 position, highlighting the critical role of reaction conditions in directing the outcome[5]. For C4-bromination, conditions avoiding strong protonation of the ring nitrogen are preferable.

Step 1: Synthesis of 1-Methylisoquinoline (Precursor) The precursor, 1-methylisoquinoline, can be synthesized via several established methods, most notably the Bischler-Napieralski reaction, starting from N-acetyl-2-phenylethylamine followed by dehydrogenation.

Step 2: Bromination of 1-Methylisoquinoline

-

Reaction Setup: To a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add 1-methylisoquinoline (1 equiv.) and a high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichlorobenzene).

-

Reagent Addition: Heat the mixture to 160-180 °C. Add a solution of bromine (1.1 equiv.) in the same solvent dropwise over 1 hour. The evolution of hydrogen bromide gas should be observed.

-

Reaction Monitoring: Maintain the temperature and stir the reaction mixture for 4-6 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate solution to neutralize excess acid, followed by aqueous sodium thiosulfate solution to quench any remaining bromine. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Spectroscopic and Analytical Characterization

While experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on established principles of NMR, MS, and IR spectroscopy[6].

-

¹H NMR: The spectrum is expected to show a singlet for the methyl group (C1-CH₃) around δ 2.5-2.8 ppm. The aromatic region (δ 7.5-8.5 ppm) will display a set of multiplets corresponding to the five protons on the isoquinoline core. The proton at C3 will likely appear as a singlet, while the protons on the benzene ring will show characteristic coupling patterns.

-

¹³C NMR: The spectrum should display 10 distinct signals. The methyl carbon is expected in the aliphatic region (~20-25 ppm). The aromatic region will contain 9 signals, including the C-Br carbon, which would appear at approximately δ 120-125 ppm.

-

Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes (m/z 221 and 223).

-

IR Spectroscopy: Key absorption bands are expected for C-H stretching of the aromatic and methyl groups (~3100-2900 cm⁻¹), aromatic C=C and C=N stretching vibrations (~1600-1450 cm⁻¹), and a C-Br stretching vibration in the fingerprint region (< 1000 cm⁻¹).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its carbon-bromine bond. This site serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-nitrogen bonds.

Caption: Key cross-coupling reactions utilizing this compound.

Exemplary Experimental Protocols

Rationale: The protocols below are generalized based on well-established procedures for palladium-catalyzed reactions with bromo-substituted N-heterocycles[7][8][9]. The choice of ligand, base, and solvent is crucial for achieving high yields and must be optimized for specific substrates. The higher reactivity of C-Br bonds compared to C-Cl bonds is a key principle in these transformations[7].

Protocol 5.1: Suzuki-Miyaura Coupling

-

Objective: To synthesize 4-aryl-1-methylisoquinolines.

-

Procedure:

-

To a Schlenk flask, add this compound (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like Na₂CO₃ or K₃PO₄ (2-3 equiv.).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat three times.

-

Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-16 hours).

-

Cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Protocol 5.2: Buchwald-Hartwig Amination

-

Objective: To synthesize 4-(substituted-amino)-1-methylisoquinolines.

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., a G3 palladacycle, 2 mol%), a suitable phosphine ligand (e.g., XPhos or BrettPhos, 4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 equiv.).

-

Add this compound (1 equiv.) and the desired primary or secondary amine (1.2 equiv.).

-

Add an anhydrous, degassed solvent such as toluene or THF.

-

Seal the vial and heat the mixture to 80-110 °C, stirring until the reaction is complete as monitored by LC-MS.

-

Cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Concentrate the filtrate and purify the product by chromatography.

-

Protocol 5.3: Heck Reaction

-

Objective: To synthesize 4-alkenyl-1-methylisoquinolines.

-

Procedure:

-

Combine this compound (1 equiv.), the desired alkene (e.g., butyl acrylate, 1.5 equiv.), a palladium source like Pd(OAc)₂ (2-5 mol%), and a phosphine ligand such as P(o-tol)₃ (4-10 mol%) in a pressure vessel.

-

Add a base, typically a tertiary amine like triethylamine (Et₃N) (2 equiv.), and a polar aprotic solvent like DMF or NMP.

-

Seal the vessel and heat to 100-140 °C with vigorous stirring for 12-24 hours.

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry, concentrate, and purify by column chromatography to yield the substituted alkene product, typically with trans stereochemistry[10][11].

-

Applications in Medicinal Chemistry and Drug Discovery

The isoquinoline nucleus is a cornerstone in medicinal chemistry, present in numerous approved drugs and clinical candidates. This compound serves as a valuable starting material for generating libraries of novel compounds for biological screening.

-

Antineoplastic Potential: There is evidence that this compound itself exhibits inhibitory effects on the growth of L1210 leukemia cells, with antineoplastic properties noted when used with thiosemicarbazide. This suggests the core structure has intrinsic biological activity that can be explored further.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted N-heterocyclic core. The ability to introduce diverse aryl and amino groups at the C4 position via Suzuki and Buchwald-Hartwig couplings allows for systematic exploration of the binding pockets of various kinases, which are key targets in oncology.

-

Precursor for Complex Molecules: The compound can be used as a precursor for sulfonation and acetylation reactions or to catalyze the reduction of nitro compounds, expanding its utility beyond cross-coupling reactions.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound. It is classified as hazardous, and all work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Table 3: Hazard Identification and Safety Precautions

| Category | Information | Source(s) |

|---|---|---|

| Signal Word | Warning | [2] |

| Pictograms | GHS07 (Exclamation Mark) | [2] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Storage | Store in a cool, dry place (2-8°C recommended). Keep container tightly sealed in a dry and well-ventilated place. |[2] |

References

-

Buchwald–Hartwig amination. In: Wikipedia. Accessed December 20, 2025. [Link]

-

Synthesis of 4-Bromoisoquinoline. PrepChem.com. Accessed December 20, 2025. [Link]

-

Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Accessed December 20, 2025. [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. commonorganicchemistry.com. Accessed December 20, 2025. [Link]

- den Hertog, H. J., & van der Plas, H. C. (1953). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas, 72(11), 903-908.

-

Supplementary Information. The Royal Society of Chemistry. Accessed December 20, 2025. [Link]

- Zhang, H. P., Li, H. Y., & Xiao, H. F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. Journal of Chemical Research, 37(9), 556-558.

-

Heck Reaction. Organic Chemistry Portal. Accessed December 20, 2025. [Link]

-

Heck reaction. In: Wikipedia. Accessed December 20, 2025. [Link]

- Preparation method for 4-bromoisoquinolone and derivative thereof.

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed December 20, 2025. [Link]

- Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 16, 1729-1736.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2024. Accessed December 20, 2025. [Link]

- Li, Y., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 114-121.

- Zhuravleva, Y. A., et al. (2011). Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates. Russian Journal of Organic Chemistry, 47(2), 307-308.

-

Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters. Thieme. Accessed December 20, 2025. [Link]

- Foverskov, J. H., et al. (2011). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.

- Mitchell, D., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1406-1413.

-

Suzuki Coupling. Organic Chemistry Portal. Accessed December 20, 2025. [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Published March 20, 2021. Accessed December 20, 2025. [Link]

-

Heck Reaction. Chemistry LibreTexts. Published June 30, 2023. Accessed December 20, 2025. [Link]

- Chen, K., et al. (2020). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Organic & Biomolecular Chemistry, 18(3), 489-493.

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Surendranath College. Accessed December 20, 2025. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. achmem.com [achmem.com]

- 3. 4-BROMO-1-METHYL-ISOQUINOLINE | 104704-40-7 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Properties, Synthesis, and Reactivity of 4-Bromo-1-methylisoquinoline

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif integral to a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[1][2][3] Its derivatives are foundational in medicinal chemistry, forming the core of drugs with applications ranging from anesthetics and antihypertensives to anticancer and antimicrobial agents.[4][5] The strategic functionalization of the isoquinoline ring system allows for the fine-tuning of its biological and physical properties.

This guide focuses on 4-Bromo-1-methylisoquinoline , a derivative featuring two key substituents that significantly influence its chemical behavior. The methyl group at the C1 position and the bromine atom at the C4 position create a unique electronic and steric environment. The bromine atom, in particular, serves as a versatile synthetic handle, making this compound a valuable intermediate for constructing more complex molecular architectures through reactions like palladium-catalyzed cross-coupling.[6][7] This document provides an in-depth exploration of the physicochemical properties, synthetic pathways, chemical reactivity, and experimental characterization of this compound, tailored for researchers and professionals in drug development and organic synthesis.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of this compound is crucial for its handling, storage, and application in synthetic protocols. The key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrN | |

| Molecular Weight | 222.08 g/mol | |

| CAS Number | 104704-40-7 | |

| Appearance | Not explicitly stated; likely a solid at room temperature | Inferred |

| Boiling Point | 304.4 °C (Predicted) | |

| Storage | Sealed in dry, 2-8°C | [8] |

| SMILES | CC1=CN=C(C2=CC=CC=C12)Br |

The presence of the polar carbon-bromine bond and the nitrogen heteroatom suggests moderate polarity. Solubility is expected in common organic solvents like dichloromethane, chloroform, and ethyl acetate, with limited solubility in non-polar solvents like hexanes and very low solubility in water. The isoquinoline core is a stable aromatic system, but the compound should be stored in a cool, dry place to prevent potential degradation.

Synthesis of this compound

The synthesis of substituted isoquinolines can be achieved through several established name reactions, such as the Bischler-Napieralski[9][10] and Pomeranz-Fritsch reactions[11][12][13], which construct the isoquinoline core from acyclic precursors. However, for this compound, a more direct approach involves the regioselective bromination of the pre-formed 1-methylisoquinoline scaffold.

Synthetic Pathway: Electrophilic Bromination

The most plausible route to this compound is the direct electrophilic aromatic bromination of 1-methylisoquinoline. The isoquinoline ring system is activated towards electrophilic substitution, but the position of substitution is highly dependent on reaction conditions, particularly the acidity of the medium.

In strongly acidic conditions, the ring nitrogen is protonated, deactivating the pyridine ring towards electrophilic attack. This directs the incoming electrophile (Br⁺) to the benzene ring. Conversely, under neutral or milder conditions, substitution on the pyridine ring can occur. The synthesis of 4-bromoisoquinoline from isoquinoline has been reported, indicating that the C4 position is susceptible to bromination.[14]

dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} enddot Diagram 1: General workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

-

Setup: To a solution of 1-methylisoquinoline (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.[15]

-

Reagent Addition: Add a brominating agent, such as N-Bromosuccinimide (NBS) (1.0-1.1 eq), portion-wise over 15 minutes, ensuring the temperature remains low.[15]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Rationale: The choice of NBS provides a mild and reliable source of electrophilic bromine, often leading to higher regioselectivity compared to elemental bromine.[16][17] Acetonitrile is a common polar aprotic solvent for such reactions. This protocol is based on general procedures for the regioselective bromination of aromatic compounds.[15]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the carbon-bromine bond at the C4 position. This bond is a prime site for various transformations, particularly palladium-catalyzed cross-coupling reactions, which are cornerstone methods in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[18]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium(0) complex.[7][19] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C4 position.

dot graph "Suzuki_Coupling_Mechanism" { graph [splines=true, overlap=false, nodesep=0.5, rankdir="TB"]; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} enddot Diagram 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism Causality:

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step.

-

Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (R') to the Pd(II) complex, displacing the bromide. This step is crucial and highlights why the base is a mandatory component of the reaction.[19]

-

Reductive Elimination: The two organic groups on the palladium complex (the isoquinoline and R') couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7]

This reactivity makes this compound a highly valuable building block for creating libraries of substituted isoquinolines for screening in drug discovery programs.[20]

Applications in Medicinal Chemistry and Drug Development

The isoquinoline core is a cornerstone in pharmacology.[1] The ability to functionalize the 4-position of the 1-methylisoquinoline scaffold via its bromo derivative opens avenues to novel compounds with potential therapeutic value.

-

Scaffold for Bioactive Molecules: By using the Suzuki coupling and other cross-coupling reactions, a diverse range of substituents can be introduced at the C4 position. This allows for the exploration of structure-activity relationships (SAR) to optimize binding to biological targets such as kinases, GPCRs, or enzymes.[1][21]

-

Antineoplastic Potential: Preliminary data suggests that this compound itself exhibits antineoplastic effects and can inhibit the growth of leukemia cells, indicating potential for development as an anticancer agent or as a lead compound for more potent analogues.

-

Intermediate for Complex Synthesis: It serves as a key intermediate in the multi-step synthesis of more complex, biologically active molecules where the isoquinoline moiety is a critical pharmacophore.[2][3]

Experimental Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of synthesized this compound. The following are standard protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[22]

-

Analysis (Expected Signals):

-

¹H NMR:

-

A singlet for the methyl (CH₃) protons around δ 2.5-3.0 ppm.[23]

-

Several signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the isoquinoline ring system. The exact chemical shifts and coupling patterns will be unique to the substitution pattern.

-

-

¹³C NMR:

-

Rationale: CDCl₃ is a standard solvent that dissolves a wide range of organic compounds and has a well-defined residual solvent peak for calibration.[24] A high-field NMR provides better signal dispersion, which is critical for resolving the complex aromatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups and bonding within the molecule.

Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.[25]

-

Analysis (Expected Absorptions):

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.[26]

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.[26]

-

~1600-1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations, characteristic of the isoquinoline core.[25][27]

-

Below 1000 cm⁻¹: C-Br stretching and aromatic C-H out-of-plane bending vibrations.[28]

-

Rationale: ATR-FTIR is a rapid and convenient technique for solid samples, requiring minimal preparation and providing high-quality spectra.

Mass Spectrometry (MS)

MS determines the molecular weight and can provide information about the elemental composition and fragmentation pattern.

Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Analysis (Expected Results):

-

Molecular Ion Peak: A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[29][30][31] For C₁₀H₈BrN, these peaks would appear at m/z ≈ 221 and m/z ≈ 223, with nearly equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom.

-

Fragmentation: Depending on the ionization energy, characteristic fragment ions may be observed, such as the loss of the bromine atom or the methyl group.

-

Rationale: The choice of ionization method depends on the sample's properties. ESI is a soft ionization technique suitable for confirming the molecular weight, while EI provides more extensive fragmentation data that can aid in structural confirmation.[32][33]

Safety and Handling

This compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous chemical. Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

References

-

Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]

-

PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. PharmaGuideline. [Link]

-

Wikipedia. (2023). Pomeranz–Fritsch reaction. In Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

-

Lázár, L., Fülöp, F., & Bernáth, G. (1998). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. The Journal of Organic Chemistry, 63(21), 7268–7275. [Link]

-

Slideshare. (2015). Bischler napieralski reaction. Slideshare. [Link]

-

Química Orgánica. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Química Orgánica. [Link]

-

Wikipedia. (2023). Bischler–Napieralski reaction. In Wikipedia. [Link]

-

VRO, A., & K, S. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1149-1188. [Link]

-

Figshare. (2017). ¹H and ¹³C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Figshare. [Link]

-

Wikipedia. (2023). Isoquinoline. In Wikipedia. [Link]

-

PubChem. (n.d.). 1-Methylisoquinoline. National Center for Biotechnology Information. [Link]

-

Celin Hemalatha, F., & Hubert Joe, I. (2012). FT-Raman, FTIR Spectra and Normal Co-Ordinate Analysis of Isoquinoline. International Journal of ChemTech Research, 4(1), 83-88. [Link]

-

Szafert, S., et al. (2019). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 24(15), 2786. [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-10. [Link]

-

ResearchGate. (2023). Synthesis of substituted isoquinolines by Deshmukh et al. ResearchGate. [Link]

-

Wzgarda-Raj, K., et al. (2018). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 23(11), 2961. [Link]

-

ResearchGate. (1974). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

MDPI. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(1), 147. [Link]

-

SpectraBase. (n.d.). Isoquinoline - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. Journal of Chemical Research, 37(9), 556-558. [Link]

-

Defense Technical Information Center. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

NIST. (n.d.). Isoquinoline. NIST WebBook. [Link]

- Google Patents. (2014). Preparation method for 4-bromoisoquinolone and derivative thereof.

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

SpectraBase. (n.d.). 1-Methylisoquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

AGRIS. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. AGRIS. [Link]

-

Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Pearson+. [Link]

-

Organic Chemistry Portal. (2005). Mild and Regioselective Bromination of Aromatic Compounds. Organic Chemistry Portal. [Link]

-

ResearchGate. (2008). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. ResearchGate. [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry. [Link]

-

NIH. (2021). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PubMed Central. [Link]

-

ResearchGate. (2022). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. [Link]

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules, 25(18), 4087. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Asian Journal of Chemistry. (2012). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry, 24(12), 5551-5554. [Link]

-

Wikipedia. (2023). Suzuki reaction. In Wikipedia. [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. achmem.com [achmem.com]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 11. organicreactions.org [organicreactions.org]

- 12. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 13. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide) [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. asianpubs.org [asianpubs.org]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 23. 1-Methylisoquinoline | C10H9N | CID 15592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 25. mdpi.com [mdpi.com]

- 26. irphouse.com [irphouse.com]

- 27. spectrabase.com [spectrabase.com]

- 28. Isoquinoline [webbook.nist.gov]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 31. Mass Spectrometry [www2.chemistry.msu.edu]

- 32. researchgate.net [researchgate.net]

- 33. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to 4-Bromo-1-methylisoquinoline: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-1-methylisoquinoline, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, spectroscopic characterization, and its strategic application in the synthesis of pharmacologically relevant molecules.

Core Molecular Attributes

This compound is a halogenated derivative of the isoquinoline scaffold, a privileged structure in medicinal chemistry. The presence of the bromine atom at the C-4 position and a methyl group at the C-1 position imparts specific reactivity and steric properties that make it a valuable building block in organic synthesis.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | , [1] |

| Molecular Weight | 222.08 g/mol | , [1] |

| Monoisotopic Mass | 220.98401 Da | [1] |

| Boiling Point (Predicted) | 304.4 ± 22.0 °C | , [1] |

| Density (Predicted) | 1.488 ± 0.06 g/cm³ | [1] |

| XLogP3 | 3.2 | [1] |

| CAS Number | 104704-40-7 | , [1] |

Synthesis and Mechanistic Considerations

A general workflow for the synthesis of substituted isoquinolines is depicted below.

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not explicitly published. However, based on the analysis of closely related structures, such as 4-bromoisoquinoline and various methyl-substituted quinolines, we can predict the expected spectral features.[2][3][4][5]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline core and a singlet for the methyl group. The protons on the benzene ring will likely appear as multiplets in the downfield region (δ 7.5-8.5 ppm). The proton at C-3 would be a singlet, and the methyl protons at C-1 would also present as a sharp singlet, likely around δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display ten distinct signals. The aromatic carbons will resonate in the typical range of δ 120-150 ppm. The carbon bearing the bromine (C-4) will be shifted, and the methyl carbon will appear upfield (around δ 20-25 ppm).

Mass Spectrometry (Predicted)

The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[6] The expected molecular ion peaks would be at m/z 221 and 223. Fragmentation may involve the loss of the bromine atom or the methyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively). Aromatic C=C and C=N stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The bromine atom at the C-4 position of this compound is the key to its synthetic utility, serving as a versatile handle for the introduction of various functional groups through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[7][8][9] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C-4 position.

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction with this compound.

This reaction is highly valued in drug discovery for its broad functional group tolerance and mild reaction conditions, enabling the synthesis of complex biaryl structures which are common motifs in pharmacologically active compounds.

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10] this compound serves as a critical intermediate in the synthesis of novel isoquinoline derivatives with potential therapeutic applications.[11]

For instance, it has been noted that this compound has shown potential in inhibiting cell growth in L1210 leukemia cells and exhibits antineoplastic effects when combined with thiosemicarbazide. This highlights its role as a precursor for the development of new anticancer agents. The ability to functionalize the C-4 position through reactions like the Suzuki coupling allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Safety and Handling

This compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[12] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined molecular structure and the reactivity of the C-4 bromine atom make it an ideal starting material for the synthesis of a diverse range of substituted isoquinolines. The strategic use of this intermediate in cross-coupling reactions opens avenues for the discovery and development of novel therapeutic agents targeting a variety of diseases.

References

-

Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". The Royal Society of Chemistry. Available from: [Link]

-

Supporting Information for "Iodine-catalyzed aerobic oxidative C–H amination of (hetero)arenes for the synthesis of quinolines". The Royal Society of Chemistry. Available from: [Link]

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available from: [Link]

-

4-Bromo-isoquinoline - Optional[ATR-IR] - Spectrum. SpectraBase. Available from: [Link]

-

4-Bromoisoquinoline. PubChem. Available from: [Link]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Available from: [Link]

-

The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available from: [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available from: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

-

Suzuki-Miyaura Coupling: Practical Guide. Yoneda Labs. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. ARKAT USA. Available from: [Link]

-

Anthraquinone, 1-methylamino-4-bromo-. Organic Syntheses. Available from: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available from: [Link]

-

1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. Available from: [Link]

-

SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. Journal of Population Therapeutics and Clinical Pharmacology. Available from: [Link]

-

Bromo pattern in Mass Spectrometry. YouTube. Available from: [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. Available from: [Link]

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available from: [Link]

-

FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. PubMed. Available from: [Link]

-

Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. Available from: [Link]

-

The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. PubMed Central. Available from: [Link]

-

4-Methylquinoline - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. chemimpex.com [chemimpex.com]

- 12. achmem.com [achmem.com]

structure elucidation of 4-Bromo-1-methylisoquinoline

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-1-methylisoquinoline

Abstract

The definitive assignment of a chemical structure is the bedrock of all chemical, pharmaceutical, and materials science research. Trivial errors in structural assignment can invalidate entire research programs, leading to significant financial and temporal losses. This technical guide provides a comprehensive, methodology-driven approach to the complete . We move beyond a mere recitation of techniques, instead detailing a logical, self-validating workflow that integrates Mass Spectrometry, multi-dimensional Nuclear Magnetic Resonance, and Infrared Spectroscopy. Each step is rationalized, explaining the causality behind experimental choices and data interpretation, providing researchers and drug development professionals with a robust framework for the unambiguous characterization of complex heterocyclic molecules.

Introduction: The Imperative for Unambiguous Characterization

This compound (C₁₀H₈BrN) is a substituted heterocyclic compound belonging to the isoquinoline family. Isoquinoline derivatives are prevalent scaffolds in numerous natural products and biologically active molecules, exhibiting a wide range of pharmacological activities.[1] The precise placement of substituents—in this case, the methyl group at the C1 position and the bromine atom at the C4 position—is critical as it dictates the molecule's steric and electronic properties, and consequently, its biological and chemical reactivity.

This guide eschews a rigid template in favor of a logical progression that mirrors an investigative process. Our primary objective is to confirm the molecular formula and then systematically map the connectivity of every atom to build an unassailable structural proof.

The Elucidation Workflow: A Multi-Modal Approach

A robust structure elucidation strategy relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement constitutes a self-validating system.

Figure 1: A logical workflow for the .

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Causality: The first and most fundamental question is: "What is the molecular formula and weight?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Its ability to provide a highly accurate mass measurement allows for the unambiguous determination of the elemental composition. For a compound containing bromine, low-resolution MS is also exceptionally informative due to bromine's characteristic isotopic signature.

Trustworthiness: Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), in a roughly 1:1 ratio.[2] Therefore, any ion containing a single bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two mass units (m/z). This isotopic pattern is a powerful diagnostic tool that provides immediate, trustworthy evidence for the presence of bromine.[3]

Experimental Protocol: ESI-TOF High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 acetonitrile:water mixture containing 0.1% formic acid. The acid is added to promote protonation, yielding the [M+H]⁺ ion.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Instrument Parameters:

-

Ionization Mode: Positive ESI

-

Mass Range: 50-500 m/z

-

Capillary Voltage: 3.5 kV

-

Fragmentor Voltage: 120 V

-

Gas Temperature: 325 °C

-

-

Data Analysis: Calibrate the instrument using a known standard. Analyze the resulting spectrum for the molecular ion cluster, specifically looking for the [M+H]⁺ and [M+2+H]⁺ peaks.

Data Presentation & Interpretation

The expected molecular formula is C₁₀H₈BrN. The monoisotopic mass is 220.9840 Da.[4]

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion Formula | Calculated m/z ([M+H]⁺) | Observed m/z | Description |

|---|---|---|---|

| [C₁₀H₉⁷⁹BrN]⁺ | 221.9913 | ~221.991 | Molecular ion with ⁷⁹Br |

| [C₁₀H₉⁸¹BrN]⁺ | 223.9892 | ~223.989 | Molecular ion with ⁸¹Br (M+2) |

The observation of this pair of peaks, with near-equal intensity and a mass difference of ~2 Da, confirms the presence of one bromine atom and validates the proposed molecular formula. The fragmentation pattern can also provide clues. A common fragmentation for bromo-aromatic compounds is the loss of the bromine radical (•Br), which would result in a fragment ion at m/z ~142.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Expertise & Causality: With the molecular formula confirmed, NMR spectroscopy is employed to delineate the carbon-hydrogen framework. We do not simply run a proton spectrum; we use a suite of experiments (1D and 2D) to build the structure piece by piece. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine, providing crucial information about the substituent positions.[6]

1D NMR (¹H and ¹³C): The Foundational View

-

¹H NMR: Provides information on the number of distinct proton environments, their electronic environment (chemical shift), their integration (number of protons), and their neighboring protons (spin-spin coupling).

-

¹³C NMR: Shows the number of distinct carbon environments.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): A crucial experiment that differentiates between CH, CH₂, and CH₃ carbons. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (including C-Br) are absent.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer.

-

Experiments to Run:

-

Standard ¹H spectrum.

-

Standard ¹³C{¹H} proton-decoupled spectrum.

-

DEPT-135.

-

2D ¹H-¹H COSY (COrrelation SpectroscopY).

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation).

-

Data Presentation & Predicted Spectra

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| H-a | ~2.8 | s | 3H | 1-CH₃ | Singlet, aliphatic region, deshielded by adjacent N. |

| H-b | ~7.8 | s | 1H | H-3 | Singlet, isolated aromatic proton. Deshielded by N. |

| H-c | ~8.2 | d | 1H | H-5 | Doublet, deshielded by proximity to the fused ring system. |

| H-d | ~7.6 | t | 1H | H-6 | Triplet, typical aromatic region. |

| H-e | ~7.7 | t | 1H | H-7 | Triplet, typical aromatic region. |

| H-f | ~7.9 | d | 1H | H-8 | Doublet, typical aromatic region. |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |

|---|---|---|---|

| ~25 | + | 1-CH₃ | Aliphatic carbon. |

| ~120 | 0 | C-4 | Quaternary carbon attached to electronegative Br. |

| ~122 | + | C-3 | Aromatic CH. |

| ~127 | + | C-8 | Aromatic CH. |

| ~128 | + | C-6 | Aromatic CH. |

| ~129 | 0 | C-8a | Quaternary bridgehead carbon. |

| ~130 | + | C-5 | Aromatic CH. |

| ~136 | 0 | C-4a | Quaternary bridgehead carbon. |

| ~142 | + | C-7 | Aromatic CH. |

| ~159 | 0 | C-1 | Quaternary carbon attached to N, deshielded. |

2D NMR: Connecting the Dots

Expertise & Causality: 1D spectra provide the parts list; 2D spectra provide the assembly instructions.

-

COSY: Identifies protons that are coupled to each other (typically on adjacent carbons). We expect to see correlations between H-5, H-6, H-7, and H-8, confirming the unsubstituted benzene ring portion of the isoquinoline.

-

HSQC: Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the carbon signals for all CH groups.

-

HMBC: This is the most powerful experiment for this molecule. It shows correlations between protons and carbons over 2-3 bonds. It is the key to placing the substituents correctly.

Trustworthiness: The HMBC spectrum provides the definitive connections. For example, a correlation from the methyl protons (H-a) to the C-1 carbon confirms the methyl group is at the C1 position. Crucially, correlations from H-3 and H-5 to the C-4 carbon will lock in the position of the bromine atom.

Figure 2: Key HMBC correlations required to confirm the substituent positions on this compound.

Infrared (IR) Spectroscopy: Functional Group Confirmation

Expertise & Causality: While NMR and MS have largely defined the structure, IR spectroscopy provides rapid and trustworthy confirmation of the key functional groups and bond types present. It serves as an excellent orthogonal check on the proposed structure. We are looking for characteristic vibrations of the aromatic system and the carbon-halogen bond.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan first.

-

Data Analysis: Identify characteristic absorption bands.

Data Presentation & Interpretation

Based on known data for isoquinoline and bromo-aromatic compounds, we can predict the key vibrational modes.[8][9]

Table 4: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 2950-2850 | Weak | Aliphatic C-H stretch (from CH₃) |

| ~1600, ~1570, ~1480 | Strong-Medium | Aromatic C=C and C=N ring stretching vibrations |

| 1450-1350 | Medium | CH₃ bending |

| ~1100-1000 | Strong | C-Br stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bending |

The presence of these bands, particularly the strong C-Br stretch and the aromatic ring vibrations, would be highly consistent with the proposed structure of this compound.

X-ray Crystallography: The Gold Standard

For absolute, unambiguous proof of structure, single-crystal X-ray crystallography is the ultimate technique.[10][11] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of all atoms and confirming connectivity, bond lengths, and bond angles. While not always necessary if spectroscopic data is conclusive, it is the final arbiter in any structural debate.

Hypothetical Protocol

-

Crystallization: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation from a solvent system like ethanol or ethyl acetate/hexane.

-

Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Build the molecular model into the map and refine it to achieve the best fit with the experimental data.

A successful crystallographic experiment would yield a definitive structure, confirming the C1-methyl and C4-bromo substitution pattern beyond any doubt.

Conclusion: Synthesis of Evidence

The is achieved through a logical and systematic integration of modern analytical techniques.

-

High-Resolution Mass Spectrometry confirms the molecular formula C₁₀H₈BrN via its accurate mass and the characteristic 1:1 M/M+2 isotopic pattern.

-

1D and 2D NMR Spectroscopy collectively map the entire molecular skeleton. ¹H and ¹³C NMR identify the unique atomic environments, while COSY confirms the integrity of the unsubstituted benzene ring. Critically, HMBC correlations between the methyl protons and C-1, and between H-3/H-5 and C-4, unambiguously establish the 1,4-substitution pattern.

-

Infrared Spectroscopy provides orthogonal confirmation of the aromatic rings and the C-Br bond, ensuring the data is internally consistent.

The convergence of these independent lines of evidence provides an unassailable, self-validating proof of the structure as this compound, meeting the highest standards of scientific integrity required in research and drug development.

References

-

ResearchGate. The NMR interpretations of some heterocyclic compounds which are... Available at: [Link]

-

Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Available at: [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

PubChem. 4-Bromoisoquinoline. Available at: [Link]

-

ResearchGate. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Available at: [Link]

-

PubMed. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Available at: [Link]

-

PubMed. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Available at: [Link]

-

ResearchGate. Lowest energy vibrational modes of some naphthalene derivatives: Azulene, quinoline, isoquinoline – Experiment and theory. Available at: [Link]

-

Portland Press. NMR Spectra of Simple Heterocycles. Available at: [Link]

-

ResearchGate. Gas Phase Reaction of Substituted Isoquinolines to Carboxylic Acids in Ion Trap and Triple Quadrupole Mass Spectrometers after Electrospray Ionization and Collision-Induced Dissociation. Available at: [Link]

-

PrepChem.com. Synthesis of 4-Bromoisoquinoline. Available at: [Link]

-

Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

-

NIH National Center for Biotechnology Information. 4-Bromo-8-methoxyquinoline. Available at: [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

-

ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. Available at: [Link]

-

Unknown Source. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Journal of the American Chemical Society. Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Available at: [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. Available at: [Link]

-

The Journal of Organic Chemistry. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. Available at: [Link]

-

ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available at: [Link]

- Google Patents. Preparation method for 4-bromoisoquinolone and derivative thereof.

-

The Royal Society of Chemistry. Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Available at: [Link]

-

University of Bath. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Available at: [Link]

-

SpectraBase. 4-Bromo-isoquinoline - Optional[ATR-IR] - Spectrum. Available at: [Link]

-

Unknown Source. IR Spectroscopy. Available at: [Link]

-

University of Nairobi. Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Available at: [Link]

-

ResearchGate. X‐ray crystal structure of 5‐bromo‐4H‐pyrrolo[3,2,1‐ij]quinoline‐1,2‐dione 2 a. Available at: [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available at: [Link]

-

Unknown Source. Tools for Structure Elucidation. Available at: [Link]

-

NIST WebBook. Isoquinoline, 1-methyl-. Available at: [Link]

-

NIST WebBook. Isoquinoline, 4-bromo-. Available at: [Link]

-

Unknown Source. EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS. Available at: [Link]

-

EBSCO. X-ray Determination Of Molecular Structure. Available at: [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy Index. Available at: [Link]

-

NIH National Center for Biotechnology Information. x Ray crystallography. Available at: [Link]

-

PubChem. 4-bromo-1-ethynylisoquinoline (C11H6BrN). Available at: [Link]

Sources

- 1. imperial.ac.uk [imperial.ac.uk]

- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. youtube.com [youtube.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. szerves.chem.elte.hu [szerves.chem.elte.hu]

- 8. researchgate.net [researchgate.net]

- 9. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to 4-Bromo-1-methylisoquinoline: Synthesis, Reactivity, and Applications in Modern Chemistry

Abstract

4-Bromo-1-methylisoquinoline has emerged as a highly versatile and valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its strategic placement of a reactive bromine atom at the C-4 position, combined with the directing and electronically influencing methyl group at C-1, makes it an ideal scaffold for constructing complex molecular architectures. This guide provides an in-depth technical overview of this compound, covering its synthesis, physicochemical properties, and its extensive reactivity profile. We will delve into the mechanistic underpinnings of key transformations, particularly palladium-catalyzed cross-coupling reactions, and provide field-proven, step-by-step protocols. Furthermore, this document will showcase real-world case studies, illustrating its pivotal role in the development of novel therapeutic agents and functional materials. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical potential of this powerful intermediate.

Introduction: The Strategic Importance of the Isoquinoline Core

The isoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The strategic functionalization of this heterocyclic system allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. This compound serves as a prime example of a well-designed chemical intermediate, offering a reactive handle—the C-4 bromine—for diversification, while the C-1 methyl group can influence the molecule's overall conformation and metabolic stability.

Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical intermediate's properties is fundamental to its effective use in synthesis. The key data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [1] |

| Boiling Point | 304.4 °C (Predicted) | [1] |

| CAS Number | 104704-40-7 | [1] |

| Canonical SMILES | CC1=CN=C(C2=CC=CC=C12)Br |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the isoquinoline core and a distinct singlet for the methyl group at the C-1 position.

-

¹³C NMR: The carbon spectrum will display signals corresponding to the ten carbon atoms of the molecule, with the carbon attached to the bromine atom appearing at a characteristic chemical shift.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks (M and M+2) of nearly equal intensity, confirming the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the heterocyclic ring.

Synthesis of this compound

The synthesis of substituted isoquinolines often involves multi-step sequences. One common strategy to access 4-bromo-isoquinoline derivatives involves the direct bromination of the parent isoquinoline followed by further functionalization, or the construction of the ring from appropriately substituted precursors.

A well-established method for the synthesis of 4-bromoisoquinoline involves the electrophilic bromination of isoquinoline hydrochloride in a high-boiling solvent like nitrobenzene.[2] This approach leverages the directing effects of the protonated nitrogen to favor substitution at the C-4 position. Subsequent methylation at the C-1 position would be required to yield the target compound.

Another modern approach involves the palladium-catalyzed cyclization of 2-alkynyl benzyl azides in the presence of a bromine source, which can selectively yield 4-bromoisoquinolines.[3][4] This method offers a high degree of control and can be adapted to produce a variety of substituted isoquinolines.

Core Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the reactivity of its carbon-bromine bond. This bond is an excellent substrate for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis and allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Caption: Versatility of this compound in synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling reactions was recognized with the 2010 Nobel Prize in Chemistry and remains a cornerstone of modern synthetic chemistry.[5] The general catalytic cycle provides a framework for understanding these powerful transformations.

Caption: Generalized catalytic cycle for Pd-cross-coupling.

A. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is one of the most widely used methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[6] It involves the reaction of an organohalide (like this compound) with an organoboron compound in the presence of a palladium catalyst and a base.

Field-Proven Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry, argon-flushed flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), and sodium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The biphasic system is crucial for the reaction's success, as the base activates the boronic acid in the aqueous phase, which then reacts in the organic phase.[7]

-

Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. Sonogashira Coupling: Synthesis of Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is co-catalyzed by palladium and copper salts.[7]

Field-Proven Protocol: Sonogashira Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq), and copper(I) iodide (CuI) (0.04 eq) in a suitable solvent like triethylamine or a mixture of toluene and triethylamine.

-

Reagent Addition: Add the terminal alkyne (1.1 eq) to the mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC/LC-MS).

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and salts. Rinse the pad with an organic solvent.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the 4-alkynyl-1-methylisoquinoline product.

C. Buchwald-Hartwig Amination: Formation of C-N Bonds

This reaction is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. It couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.

Field-Proven Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq), a suitable phosphine ligand (e.g., Xantphos, 0.02 eq), and a strong base (e.g., sodium tert-butoxide or cesium carbonate, 1.5 eq).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the mixture to 80-110 °C. The reaction progress should be carefully monitored.

-

Work-up: After cooling, quench the reaction with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts, dry, concentrate, and purify by column chromatography.

Applications in Drug Discovery: A Case Study Approach

The versatile reactivity of this compound makes it a valuable starting point for the synthesis of biologically active compounds. For example, many kinase inhibitors feature a substituted heterocyclic core. The ability to easily introduce diverse aryl, alkyl, and amino groups at the C-4 position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[8] The isoquinoline scaffold itself is found in compounds with applications as anticancer, anti-inflammatory, and neurological disorder treatments.[9]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

-

Hazards: this compound is harmful if swallowed or in contact with skin, causes skin irritation, and causes serious eye irritation.[10] It may also cause respiratory irritation.[10]

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][12] Avoid breathing dust and wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12] For long-term stability, refrigeration is recommended.[10]

Conclusion and Future Outlook

This compound stands out as a robust and versatile chemical intermediate. Its true power is unlocked through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, which provide a reliable and efficient means to construct complex molecular frameworks. As the demand for novel, highly functionalized small molecules continues to grow in drug discovery and materials science, the strategic importance of building blocks like this compound will only increase. Future research will likely focus on developing even more efficient and sustainable catalytic systems for its transformation and exploring its application in new and exciting areas of chemical synthesis.

References

-

PubChem. (n.d.). 4-Bromoisoquinoline. National Center for Biotechnology Information. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Available from: [Link]

-

Trofimov, A. et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 43. Available from: [Link]

-

Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. Journal of Chemical Research, 37(9), 556-558. Available from: [Link]

-

Van der Veken, P. et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. Available from: [Link]

- Google Patents. (n.d.). CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof.

-

Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois. Available from: [Link]

-

Ma, J. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. University of Pennsylvania. Available from: [Link]

Sources